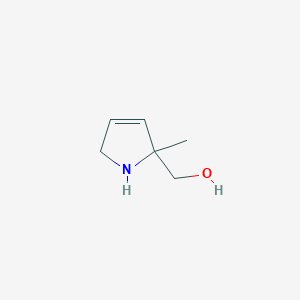![molecular formula C15H11ClN2O3 B11803667 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo clorofenilo, un grupo etilo y un grupo ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico típicamente implica reacciones orgánicas de múltiples pasos. Un método común implica el uso del acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son de propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, catalizadores de paladio para el acoplamiento de Suzuki–Miyaura).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
4. Aplicaciones en investigación científica
El ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y las vías exactas involucradas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares al ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico incluyen:
- Ácido 2-(4-bromofenil)-6-(4-clorofenil)piridina-4-carboxílico
- 6-Amino-4-(4-clorofenil)-5-ciano-2-metilpiridina-3-carboxilato de etilo
Unicidad
La unicidad del ácido 6-(4-clorofenil)-3-etilisoxazolo[5,4-b]piridina-4-carboxílico radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones en investigación científica. Sus características estructurales permiten interacciones únicas con dianas biológicas, convirtiéndolo en un compuesto valioso para su estudio y desarrollo.
Propiedades
Fórmula molecular |
C15H11ClN2O3 |
|---|---|
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11ClN2O3/c1-2-11-13-10(15(19)20)7-12(17-14(13)21-18-11)8-3-5-9(16)6-4-8/h3-7H,2H2,1H3,(H,19,20) |
Clave InChI |
UVKFEMFPUKUSID-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















